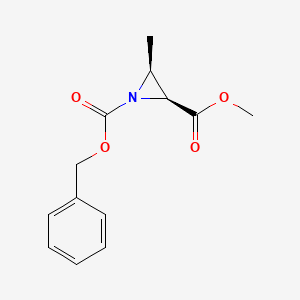

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate is a unique organic compound notable for its application in various scientific research fields. Its structure is defined by an aziridine ring, which is a three-membered ring containing one nitrogen atom and two carbon atoms. The presence of the benzyl and methyl groups, as well as the carboxylate functionalities, endows the molecule with specific chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate generally involves multiple steps:

Preparation of the starting materials: : Often involves the formation of intermediates like methyl aziridines from simpler precursors.

Ring closure reaction: : Typically carried out under acidic or basic conditions to form the aziridine ring.

Functional group transformations:

Industrial Production Methods

In industrial settings, the production of this compound can be optimized for higher yields and purity by employing:

Catalysts: : Specific catalysts can be used to enhance reaction rates and selectivity.

Controlled reaction environments: : Temperature, pressure, and solvent conditions are meticulously controlled to ensure consistency.

Purification techniques: : Methods like recrystallization and chromatography are used to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate undergoes several types of chemical reactions:

Oxidation: : This compound can be oxidized to form more oxidized derivatives.

Reduction: : It can be reduced under specific conditions to form other functional groups.

Substitution: : Various substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

Substituents: : Reagents like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation products: : These include carboxylic acids or aldehydes.

Reduction products: : These can include amines or alcohols.

Substitution products: : Various substituted aziridines depending on the specific reagents used.

Applications De Recherche Scientifique

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate finds application in various domains:

Chemistry: : Used in studying reaction mechanisms and synthesis of complex molecules.

Biology: : Has applications in the design of enzyme inhibitors or as a probe for biological studies.

Medicine: : Investigated for potential pharmacological activities, including anti-cancer properties.

Industry: : Used in the synthesis of polymers and other materials due to its reactive aziridine ring.

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological targets:

Molecular targets: : Enzymes and receptors that are crucial for biological processes.

Pathways involved: : It can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aziridine-2-carboxylates: : Other compounds with similar aziridine rings and carboxylate groups.

Benzyl-substituted aziridines: : Similar compounds with different substitution patterns on the aziridine ring.

Uniqueness

Structural uniqueness: : The specific combination of benzyl, methyl, and carboxylate groups on the aziridine ring makes this compound unique.

Reactivity: : Its reactivity profile differs from other aziridines, making it valuable for specific synthetic applications.

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate stands out due to its versatile chemical nature and wide range of applications, from scientific research to potential medical uses. Its unique structure and reactivity make it a compound of interest in various fields of study.

Activité Biologique

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate (CAS No. 154632-86-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- Structural Characteristics : The aziridine ring structure contributes to its reactivity and biological properties.

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The aziridine moiety is known to participate in nucleophilic reactions, which may be crucial for its activity against various biological targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that 1-benzyl 2-methyl aziridine derivatives exhibit strong tyrosinase inhibitory activity.

- Efficacy : In cell-based assays using B16F10 melanoma cells, certain analogs demonstrated potent inhibition of melanin production by targeting intracellular tyrosinase activity .

- IC₅₀ Values : Some analogs showed IC₅₀ values significantly lower than that of standard inhibitors like kojic acid, indicating enhanced potency .

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals has been evaluated using various assays.

- DPPH Scavenging : The compound exhibited substantial radical scavenging activity against DPPH radicals, with some analogs showing efficacy comparable to vitamin C .

- Mechanistic Insights : The antioxidant mechanisms involve the reduction of reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress .

Study on Melanin Production

In a detailed study involving B16F10 cells:

- Objective : To evaluate the anti-melanogenic effects of 1-benzyl 2-methyl aziridine derivatives.

- Findings : Compounds effectively inhibited melanin synthesis through direct inhibition of tyrosinase activity. Notably, analogs with specific substitutions on the benzyl group exhibited varied potencies, highlighting structure-activity relationships .

Cytotoxicity Assessment

Cytotoxic effects were assessed to ensure therapeutic safety:

- Results : Most tested analogs did not exhibit cytotoxicity at concentrations up to 20 µM over a 72-hour period. However, one analog showed significant cytotoxicity at lower concentrations, prompting exclusion from further studies .

Summary of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Tyrosinase Inhibition | Inhibits melanin production | Potent inhibition with low IC₅₀ values |

| Antioxidant Activity | Scavenges free radicals | Comparable efficacy to known antioxidants |

| Cytotoxicity | Evaluated in B16F10 cells | Most compounds non-cytotoxic at therapeutic doses |

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-,11-,14?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSSOABOJGIPEA-PEVUIOCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.